![molecular formula CH6ClN B591257 Methylamine hydrochloride, [methyl-3H] CAS No. 127117-27-5](/img/structure/B591257.png)

Methylamine hydrochloride, [methyl-3H]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

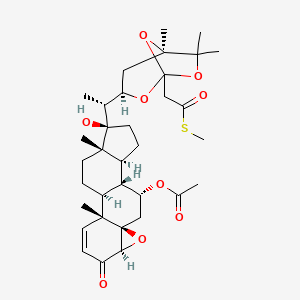

Methylamine hydrochloride is an organic compound with the formula CH3NH2·HCl . It is a colorless solid that has an odor similar to that of fish . This compound is used as an essential part for the synthesis of a wide variety of commercial compounds such as ephedrine, theophylline, and other intermediates for a wide range of agricultural chemicals, including herbicides, fungicides, insecticides, biocides, and miticides .

Synthesis Analysis

Methylamine is prepared commercially by the reaction of ammonia with methanol in the presence of an aluminosilicate catalyst . A detailed step-by-step guide for the preparation of methylamine hydrochloride from various sources can be found in the Methylamine Synthesis FAQ by Rhodium Chemhack .Molecular Structure Analysis

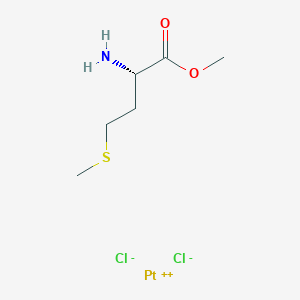

The molecular formula of Methylamine hydrochloride is CH3NH2·HCl, and it has a molecular weight of 67.52 g/mol . The structure consists of a methyl group (CH3) attached to a nitrogen atom (N), which is further attached to a hydrogen atom (H2) and a hydrochloride (HCl) .Chemical Reactions Analysis

Methylamine is known for its ability to act as a weak organic base . It reacts with acids to produce ammonium ions. The ammonia molecule picks up a hydrogen ion from the acid and attaches it to the lone pair on the nitrogen .Physical and Chemical Properties Analysis

Methylamine hydrochloride is a colorless solid . It is soluble in water and absolute ethanol, but insoluble in acetone, chloroform, diethyl ether, and ethyl acetate . It has a melting point of 231-233 °C and a boiling point of 225-230 °C/15 mmHg .Safety and Hazards

Orientations Futures

As for future directions, Methylamine hydrochloride continues to be an important compound in the synthesis of a wide variety of commercial compounds . Its use in the synthesis of β-amino esters under microwave irradiation shows promise for the development of more efficient and environmentally friendly synthetic methods .

Propriétés

IUPAC Name |

tritritiomethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1T3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMRYBIKMRVZLB-DFCKGCRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C([3H])([3H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

73.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[4.1.0]heptan-2-ol, 7,7-difluoro-, (1alpha,2alpha,6alpha)- (9CI)](/img/structure/B591174.png)

![3-Oxatricyclo[3.2.1.02,4]octane, 6-ethenyl-1-methyl- (9CI)](/img/no-structure.png)

![3-Isopropyl-4,5,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B591180.png)

![Methyl 2-[3,4-bis(oxan-2-yloxy)phenyl]acetate](/img/structure/B591189.png)

![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)